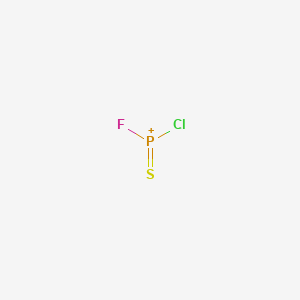
Chloro(fluoro)sulfanylidenephosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(fluoro)sulfanylidenephosphanium is a unique compound characterized by the presence of chlorine, fluorine, sulfur, and phosphorus atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(fluoro)sulfanylidenephosphanium typically involves the reaction of phosphorus compounds with sulfur and halogenating agents. One common method includes the use of phosphorus trichloride (PCl₃) and sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(fluoro)sulfanylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Chloro(fluoro)sulfanylidenephosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Chloro(fluoro)sulfanylidenephosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphinidenes: These compounds, like Chloro(fluoro)sulfanylidenephosphanium, contain phosphorus atoms and exhibit similar reactivity.
Fluorinated Compounds: Compounds such as fluorinated pyridines and quinolines share the presence of fluorine atoms, imparting unique chemical properties.
Uniqueness: this compound is unique due to the combination of chlorine, fluorine, sulfur, and phosphorus atoms in its structure. This combination imparts distinct reactivity and properties that are not commonly found in other compounds.
Propriétés
Numéro CAS |
25757-01-1 |
|---|---|
Formule moléculaire |
ClFPS+ |
Poids moléculaire |
117.49 g/mol |
Nom IUPAC |
chloro-fluoro-sulfanylidenephosphanium |
InChI |
InChI=1S/ClFPS/c1-3(2)4/q+1 |
Clé InChI |
VZCPSLIOCXBNNG-UHFFFAOYSA-N |
SMILES canonique |
F[P+](=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


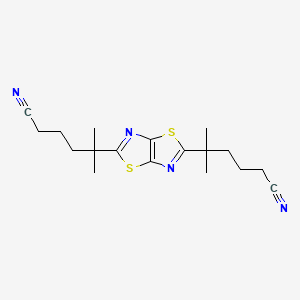
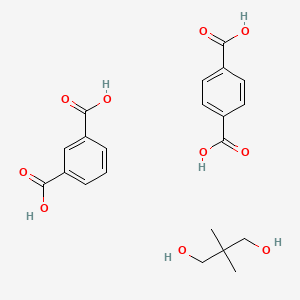
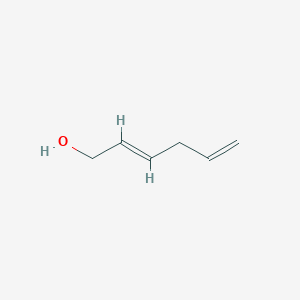
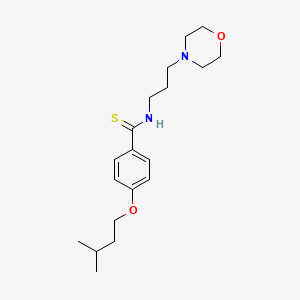
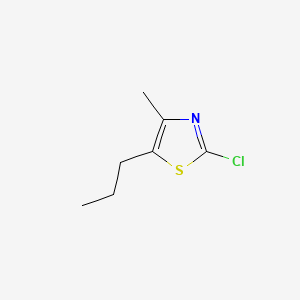
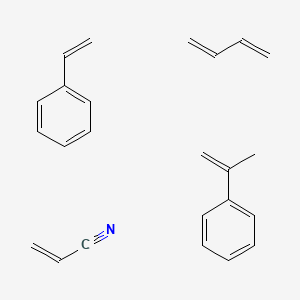
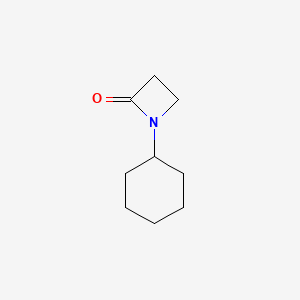

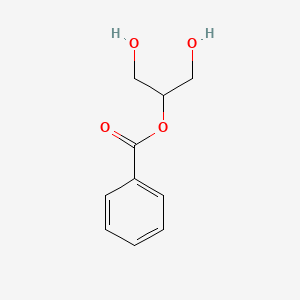
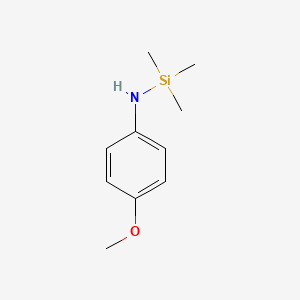
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
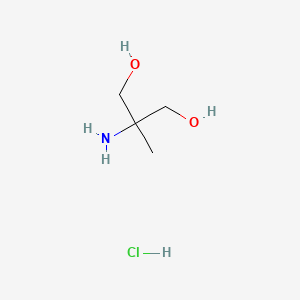
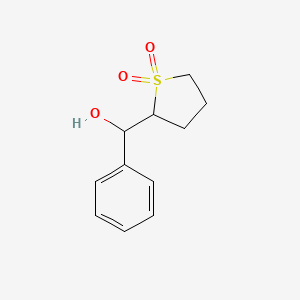
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
